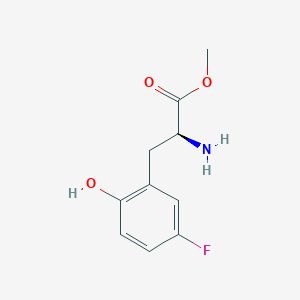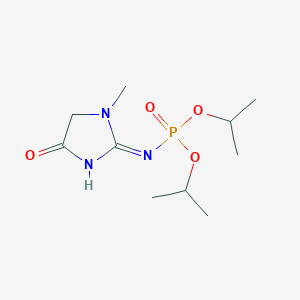![molecular formula C7H9N3 B13052226 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H9N3. It features a fused ring system consisting of a pyrazole and a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method allows for the formation of the fused ring system with high efficiency.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: This compound shares a similar core structure but lacks the methylidene group.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a fused ring system, but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is unique due to the presence of the methylidene group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a bioactive molecule and its utility in various applications .
Propiedades
Fórmula molecular |
C7H9N3 |
|---|---|
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H9N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,8H,1,4-5H2 |
Clave InChI |
WDEUUMLDSJVXTB-UHFFFAOYSA-N |
SMILES canónico |
C=C1CNCC2=CC=NN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



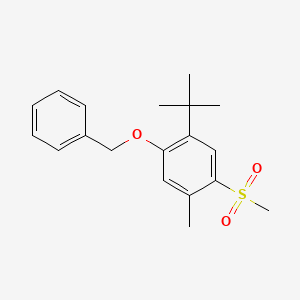
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)
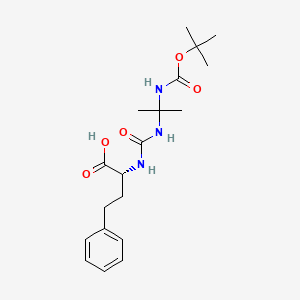
![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)
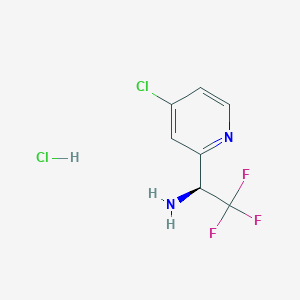

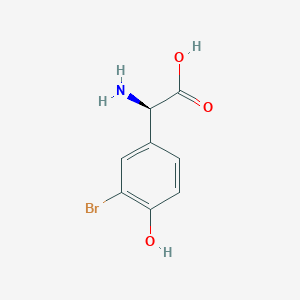
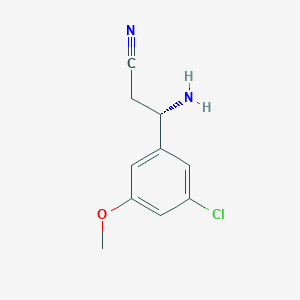
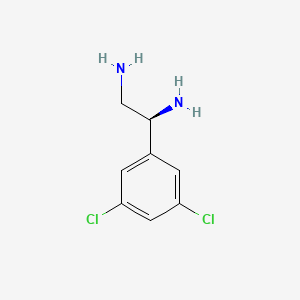
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
